Amtolmetin guacil

Description

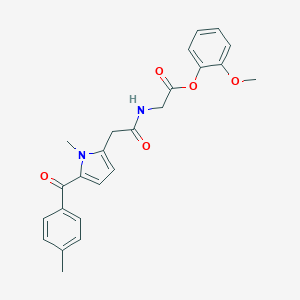

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJNMKKMGIAGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236291 | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87344-06-7 | |

| Record name | Amtolmetin guacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amtolmetin guacil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMTOLMETIN GUACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Novel Laboratory-Scale Synthesis of Tolmetin via Hydrolysis of Amtolmetin Guacil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a novel and efficient laboratory-scale method for the synthesis of Tolmetin, a widely used non-steroidal anti-inflammatory drug (NSAID), from its prodrug, Amtolmetin Guacil. While Amtolmetin Guacil is known to metabolize into Tolmetin in vivo, this whitepaper details a controlled chemical hydrolysis process for this conversion in a laboratory setting.[1] The presented methodologies focus on standard acidic and basic hydrolysis conditions, providing a reproducible and high-yielding route to obtain Tolmetin. This document provides detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the chemical transformation and experimental workflow to aid researchers in the replication and potential optimization of this synthesis.

Introduction

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that is effective in the treatment of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis.[2] Amtolmetin Guacil is a prodrug of Tolmetin, designed to reduce the gastrointestinal side effects associated with the parent drug.[3] The in vivo conversion of Amtolmetin Guacil to Tolmetin is a well-established metabolic pathway.[1] This guide, however, focuses on the chemical synthesis of Tolmetin from Amtolmetin Guacil in a laboratory environment, a process that can be crucial for analytical purposes, impurity synthesis, and further derivatization studies.

The core of this process lies in the hydrolysis of the ester and amide linkages within the Amtolmetin Guacil molecule to yield the parent drug, Tolmetin. This document presents two primary approaches for this transformation: acidic and basic hydrolysis. Detailed experimental conditions, including reagents, solvents, temperature, and reaction times, are provided.

Chemical Transformation

The synthesis of Tolmetin from Amtolmetin Guacil involves the cleavage of both an ester and an amide bond. The overall reaction is a hydrolysis that can be catalyzed by either acid or base.

Reaction Scheme:

Amtolmetin Guacil → Tolmetin + Glycine + Guaiacol

Caption: Hydrolysis of Amtolmetin Guacil to Tolmetin and byproducts.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Tolmetin from Amtolmetin Guacil via acidic and basic hydrolysis.

Materials and Equipment

-

Starting Material: Amtolmetin Guacil (≥98% purity)

-

Reagents: Hydrochloric acid (HCl, 37%), Sodium Hydroxide (NaOH), Ethyl Acetate, Dichloromethane, Anhydrous Magnesium Sulfate, Deionized Water.

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, separation funnel, rotary evaporator, pH meter, standard laboratory glassware.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of Tolmetin is depicted below.

Caption: General experimental workflow for the synthesis of Tolmetin.

Acid-Catalyzed Hydrolysis

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Amtolmetin Guacil (1.0 g, 2.38 mmol).

-

Reagent Addition: Add 20 mL of a 1:1 mixture of deionized water and acetone, followed by the slow addition of concentrated hydrochloric acid (5 mL).

-

Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from a mixture of ethyl acetate and hexanes to yield pure Tolmetin.

-

Base-Catalyzed Hydrolysis (Saponification)

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, dissolve Amtolmetin Guacil (1.0 g, 2.38 mmol) in 25 mL of ethanol.

-

Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (15 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC as described for the acid-catalyzed method.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of 2-3 by the slow addition of 2M hydrochloric acid. A precipitate should form.

-

Extract the product into dichloromethane (3 x 25 mL).

-

Combine the organic extracts and wash with deionized water (2 x 20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the magnesium sulfate.

-

Concentrate the filtrate in vacuo.

-

Recrystallize the crude product from ethanol/water to afford pure Tolmetin.

-

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic protocols.

Table 1: Reaction Conditions and Yields

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Concentrated HCl | 10% Aqueous NaOH |

| Solvent | Water/Acetone (1:1) | Ethanol |

| Temperature (°C) | 70-80 | 80-90 |

| Reaction Time (h) | 4-6 | 2-3 |

| Theoretical Yield (g) | 0.61 | 0.61 |

| Expected Yield (g) | 0.52 - 0.56 | 0.55 - 0.58 |

| Yield (%) | 85 - 92 | 90 - 95 |

Table 2: Product Characterization

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | 155-157 |

| ¹H NMR (CDCl₃, δ ppm) | Consistent with Tolmetin structure |

| Mass Spectrometry (m/z) | [M+H]⁺ = 258.11 |

| Purity (HPLC) | ≥98% |

Signaling Pathways and Logical Relationships

The chemical transformation can be visualized as a logical pathway from the starting material to the final product, highlighting the key chemical changes.

Caption: Logical relationship of the hydrolysis pathways.

Conclusion

This technical guide provides two robust and high-yielding methods for the synthesis of Tolmetin from its prodrug, Amtolmetin Guacil. Both the acid- and base-catalyzed hydrolysis protocols are well-defined and utilize common laboratory reagents and equipment. The detailed experimental procedures, along with the presented data and visualizations, should serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. These methods can be readily implemented for the production of Tolmetin on a laboratory scale for various research and development purposes. Further optimization of reaction conditions, such as catalyst loading and solvent systems, may lead to even higher yields and reduced reaction times.

References

An In-depth Technical Guide to the Conversion Pathway of Amtolmetin Guacil to Tolmetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), to its active metabolite, tolmetin. The document details the enzymatic pathways, species-specific metabolic differences, and quantitative pharmacokinetic data. It also includes detailed experimental protocols for the analysis of amtolmetin guacil and its metabolites, along with visual representations of the key pathways and workflows.

Introduction

Amtolmetin guacil is a prodrug of the NSAID tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] Its therapeutic action is dependent on its bioconversion to tolmetin, which inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[2][3] Understanding the metabolic fate of amtolmetin guacil is crucial for drug development, clinical pharmacology, and toxicological studies. This guide synthesizes the current knowledge on its conversion pathway.

Metabolic Conversion Pathway

The conversion of amtolmetin guacil to tolmetin is a multi-step enzymatic process primarily involving hydrolysis. The pathway is characterized by the formation of several key metabolites and exhibits significant species-dependent variations.

Enzymatic Hydrolysis

The metabolic activation of amtolmetin guacil is initiated by enzymatic hydrolysis. This process is catalyzed by esterases, a broad class of enzymes that cleave ester bonds.[4][5] In humans, these enzymes are present in various tissues, with carboxylesterases in the liver and other esterases such as butyrylcholinesterase and albumin in the plasma playing significant roles in drug metabolism.[6][7]

The conversion proceeds through the following key steps:

-

Hydrolysis of Amtolmetin Guacil: The ester linkage in amtolmetin guacil is hydrolyzed to form tolmetin-glycinamide (TG) and guaiacol.

-

Hydrolysis of Tolmetin-Glycinamide: The amide bond in tolmetin-glycinamide is then cleaved to release the active drug, tolmetin.[8]

Key Metabolites

The primary metabolites involved in the conversion pathway are:

-

Amtolmetin Guacil (AMG): The prodrug.

-

Tolmetin-Glycinamide (TG): An intermediate metabolite.[8]

-

Tolmetin (T): The active NSAID.[2]

-

Guaiacol: A byproduct of the initial hydrolysis.

-

MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid): A major metabolite, particularly in humans, formed through an alternative pathway.[6][9]

-

MED5 Methyl Ester: Another significant metabolite found in humans.[6][9]

Species-Specific Metabolism

Significant differences in the metabolic profile of amtolmetin guacil have been observed between rats and humans:

-

In Rats: Amtolmetin guacil is substantially converted to tolmetin, leading to comparable pharmacokinetic parameters when either amtolmetin guacil or tolmetin is administered. MED5 is also formed as a predominant metabolite.[6][9]

-

In Humans: The conversion to tolmetin is significantly lower. Instead, amtolmetin guacil is rapidly metabolized to MED5 and MED5 methyl ester. Consequently, plasma levels of tolmetin are low after oral administration of amtolmetin guacil.[6][9]

The exact enzymatic mechanisms underlying these species-specific differences are not yet fully elucidated but are likely due to variations in the substrate specificity and activity of hepatic and plasma esterases.

Quantitative Data

The following tables summarize the available pharmacokinetic data for the key metabolites of amtolmetin guacil in humans.

Table 1: Mean Pharmacokinetic Parameters of Tolmetin-Glycinamide and Tolmetin after a Single 600 mg Oral Dose of Amtolmetin Guacil in Healthy Human Volunteers

| Parameter | Tolmetin-Glycinamide (TG) | Tolmetin (T) |

| Cmax (µg/mL) | 2.88 ± 1.25 | 2.15 ± 1.07 |

| Tmax (hr) | 2.58 ± 1.14 | 3.58 ± 1.38 |

| AUC0-t (µg.hr/mL) | 13.91 ± 5.61 | 14.36 ± 6.94 |

| AUC0-inf (µg.hr/mL) | 15.11 ± 6.09 | 16.71 ± 7.71 |

| t1/2 (hr) | 3.89 ± 1.43 | 4.96 ± 1.87 |

Data sourced from a bioequivalence study by Loya P and Saraf MN (2010).[8]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of amtolmetin guacil and its primary metabolites in human plasma, based on published high-performance liquid chromatography (HPLC) methods.

Determination of Amtolmetin Guacil, Tolmetin, and Tolmetin-Glycinamide in Human Plasma by HPLC-UV

This protocol is adapted from the method described by Loya and Saraf (2010).[8]

4.1.1. Materials and Reagents

-

Amtolmetin guacil (AG), tolmetin sodium (T), and tolmetin-glycinamide (TG) reference standards

-

Coumarin (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (AR grade)

-

Human plasma (fresh frozen)

-

Double distilled water

4.1.2. Chromatographic Conditions

-

Instrument: HPLC system with UV detection

-

Column: C8 column (specific dimensions as per the original study, e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : Methanol : 1% Acetic Acid

-

Flow Rate: As optimized (e.g., 1.0 mL/min)

-

Detection Wavelength: 313 nm

-

Injection Volume: 20 µL

4.1.3. Sample Preparation

-

Pipette a known volume of human plasma into a microcentrifuge tube.

-

Spike with the internal standard (Coumarin) solution.

-

Add 1.5 mL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 6000 g for 15 minutes at 4°C.

-

Collect the supernatant and inject 20 µL into the HPLC system.

4.1.4. Method Validation

The method should be validated for selectivity, linearity, precision, accuracy, recovery, and stability according to standard guidelines. The linearity range reported in the source study was 0.5-20.0 µg/mL for all three analytes.[8]

Visualizations

The following diagrams illustrate the metabolic pathway of amtolmetin guacil and the experimental workflow for its analysis.

Metabolic Pathway of Amtolmetin Guacil

Caption: Metabolic pathways of amtolmetin guacil in humans and rats.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the analysis of amtolmetin guacil and its metabolites.

Conclusion and Future Directions

Amtolmetin guacil undergoes a complex, species-dependent metabolic conversion to its active form, tolmetin. In humans, the primary metabolic route leads to the formation of MED5 and its methyl ester, with only a minor fraction being converted to tolmetin. This has significant implications for the clinical pharmacology of the drug.

While the overall pathway is understood, further research is needed to:

-

Identify the specific human carboxylesterase isozymes (e.g., hCE-1, hCE-2) responsible for the hydrolysis of amtolmetin guacil and its intermediates.

-

Determine the enzyme kinetic parameters (Vmax, Km) for each step of the conversion process to quantitatively model the metabolic flux.

-

Fully elucidate the enzymatic mechanism of MED5 formation and its regulation.

A deeper understanding of these aspects will facilitate more precise pharmacokinetic modeling and support the development of future prodrugs with optimized metabolic profiles.

References

- 1. Human carboxylesterases HCE1 and HCE2: ontogenic expression, inter-individual variability and differential hydrolysis of oseltamivir, aspirin, deltamethrin and permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Amtolmetin Guacil? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Species difference in the in vitro and in vivo metabolism of amtolmetin guacil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Cyclooxygenase Selectivity of Amtolmetin Guacil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cyclooxygenase (COX) selectivity of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID). As a prodrug, amtolmetin guacil is rapidly hydrolyzed in vivo to its active metabolite, tolmetin. Therefore, the COX inhibitory activity of tolmetin is the primary determinant of the drug's therapeutic effects and side-effect profile. This document summarizes the available quantitative data on the COX-1 and COX-2 inhibitory potency of tolmetin, presents a detailed experimental protocol for a human whole blood assay used to determine COX selectivity, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to Amtolmetin Guacil and Cyclooxygenase Inhibition

Amtolmetin guacil is an NSAID belonging to the pyrroleacetic acid class. It is unique in that it is a prodrug of tolmetin, designed to reduce the gastrointestinal toxicity associated with traditional NSAIDs. The anti-inflammatory, analgesic, and antipyretic properties of amtolmetin guacil are attributed to the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin.

The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation. The ratio of inhibition of these two isoforms (COX-1/COX-2 selectivity ratio) is a critical parameter in determining the therapeutic window and potential side effects of an NSAID. A lower ratio indicates a preference for COX-1 inhibition, which is often associated with a higher risk of gastrointestinal adverse events.

Quantitative Analysis of COX Selectivity

In vitro studies are essential for determining the intrinsic inhibitory potency of a drug on COX-1 and COX-2. The most clinically relevant data for NSAIDs often comes from human whole blood assays, as they account for plasma protein binding and cellular access of the drug.

Inhibitory Potency (IC50) of Tolmetin

The following table summarizes the 50% inhibitory concentrations (IC50) for tolmetin against COX-1 and COX-2 in a human whole blood assay. A comprehensive study by Warner et al. (1999) characterized the selectivity of numerous NSAIDs, including tolmetin.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Tolmetin | 0.2 | 1.5 | 0.13 |

Data sourced from Warner et al. (1999). A lower selectivity ratio indicates a higher selectivity for COX-1.

The data clearly indicates that tolmetin is a potent inhibitor of COX-1, with an approximately 7.5-fold higher selectivity for COX-1 over COX-2 . This profile is consistent with traditional NSAIDs and explains both its efficacy and its potential for gastrointestinal side effects.

Experimental Protocols

A detailed understanding of the methodologies used to generate COX selectivity data is crucial for the interpretation and replication of such studies. The following is a representative protocol for a human whole blood assay for determining COX-1 and COX-2 inhibition.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the in vitro potency of a test compound (e.g., tolmetin) to inhibit COX-1 and COX-2 activity in human whole blood.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TxB2) in whole blood allowed to clot. During clotting, platelets are activated and produce large amounts of TxB2 via the COX-1 pathway.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compound (e.g., tolmetin) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for TxB2 and PGE2.

-

Incubator, centrifuge, and other standard laboratory equipment.

Procedure:

Part A: COX-1 Inhibition Assay

-

Dispense 1 mL aliquots of fresh whole blood into tubes.

-

Add various concentrations of the test compound or vehicle control to the tubes.

-

Incubate the tubes at 37°C for 1 hour to allow for blood clotting and TxB2 production.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and store at -20°C until analysis.

-

Measure the concentration of TxB2 in the serum samples using a specific EIA kit.

-

Calculate the percent inhibition of TxB2 production for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value for COX-1 inhibition by plotting percent inhibition against the log of the compound concentration.

Part B: COX-2 Inhibition Assay

-

Dispense 1 mL aliquots of fresh whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Add various concentrations of the test compound or vehicle control to the tubes.

-

Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.

-

Incubate the tubes at 37°C for 24 hours.

-

Centrifuge the tubes to pellet the blood cells.

-

Collect the plasma and store at -20°C until analysis.

-

Measure the concentration of PGE2 in the plasma samples using a specific EIA kit.

-

Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value for COX-2 inhibition by plotting percent inhibition against the log of the compound concentration.

Data Analysis: The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Visualizations

Prostaglandin Synthesis Pathway and NSAID Inhibition

Caption: Inhibition of COX-1 and COX-2 by Tolmetin.

Experimental Workflow for Human Whole Blood Assay

Caption: Workflow for determining COX selectivity.

Conclusion

The available in vitro data demonstrates that amtolmetin guacil, through its active metabolite tolmetin, is a non-selective inhibitor of cyclooxygenase, with a pronounced selectivity for COX-1 over COX-2. This pharmacological profile is consistent with its classification as a traditional NSAID. The human whole blood assay provides a robust and clinically relevant method for determining the COX selectivity of NSAIDs. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing the necessary data, protocols, and visual aids to understand the cyclooxygenase selectivity of amtolmetin guacil.

Preliminary Investigation of Amtolmetin Guacil's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), presents a compelling profile for the management of inflammatory conditions. As a prodrug of tolmetin, it exerts its primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a preliminary investigation into the anti-inflammatory properties of Amtolmetin guacil, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key mechanistic pathways. A notable feature of Amtolmetin guacil is its unique gastroprotective mechanism, which involves the release of nitric oxide (NO) and activation of capsaicin receptors in the gastric mucosa, mitigating the common gastrointestinal side effects associated with traditional NSAIDs. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of Amtolmetin guacil.

Core Mechanism of Action

Amtolmetin guacil is a non-acidic prodrug that is hydrolyzed in the body to its active metabolite, tolmetin.[1][2] Tolmetin is responsible for the primary anti-inflammatory, analgesic, and antipyretic effects.[1][3] The core mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2]

Beyond COX inhibition, Amtolmetin guacil possesses a distinct gastroprotective mechanism attributed to two key actions:

-

Nitric Oxide (NO) Release: Amtolmetin guacil induces the release of nitric oxide in the gastric mucosa.[1][4] NO plays a crucial role in maintaining gastric mucosal integrity by enhancing blood flow, promoting mucus and bicarbonate secretion, and reducing leukocyte adhesion.[1]

-

Capsaicin Receptor Stimulation: The vanillic moiety within the Amtolmetin guacil molecule stimulates capsaicin receptors (TRPV1) on gastrointestinal walls.[3][5] This stimulation is linked to the release of calcitonin gene-related peptide (CGRP), which contributes to the gastroprotective effects.[5]

This dual mechanism of action, combining effective anti-inflammatory activity with inherent gastroprotection, distinguishes Amtolmetin guacil from many other NSAIDs.[1][6]

Quantitative Data on Anti-Inflammatory and Related Activities

The following tables summarize the available quantitative data for Amtolmetin guacil and its active metabolite, tolmetin.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | Enzyme | IC50 (µM) | Source |

| Tolmetin | Human COX-1 | 0.35 | [7][8] |

| Tolmetin | Human COX-2 | 0.82 | [7][8] |

Table 2: In Vivo Anti-Inflammatory Activity (Animal Models)

| Drug | Model | Species | Dose | Efficacy | Source |

| Amtolmetin guacil | Carrageenan-induced paw edema | Rat | 50 mg/kg (intragastrically) | Reduced fall in gastric potential difference induced by ethanol by 60% | [9] |

| Amtolmetin guacil | Clinical Osteoarthritis | Human | 600 mg twice daily | 55% reduction in pain intensity (WOMAC) by day 30 | [10] |

| Diclofenac Sodium | Clinical Osteoarthritis | Human | 50 mg twice daily | 30% reduction in pain intensity (WOMAC) by day 30 | [10] |

Table 3: Gastroprotective Effects

| Compound | Effect | Model | Species | Dose | Observation | Source |

| Amtolmetin guacil | Induction of Nitric Oxide Synthase (NOS) | Gastric Mucosa | Rat | 100 mg/kg (intragastrically) | Significant increase in NOS2 activity 4 hours after administration | [9] |

| Amtolmetin guacil | Protection against ethanol-induced damage | Gastric Mucosa | Rat | 50 mg/kg (intragastrically) | Reduced fall in gastric potential difference by ~50% | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory and gastroprotective properties of Amtolmetin guacil.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of prostaglandin G2 (PGG2), the product of the cyclooxygenase reaction.

-

Procedure:

-

The test compound (e.g., tolmetin) is pre-incubated with the COX enzyme in a buffer solution.

-

Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

A colorimetric substrate is added, and the change in absorbance is measured over time using a microplate reader.

-

The rate of reaction is calculated and compared to a control without the inhibitor.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Methodology:

-

Animals: Male Wistar rats (150-200 g).

-

Inducing Agent: 1% w/v solution of carrageenan in saline.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

The test compound (e.g., Amtolmetin guacil) or vehicle is administered orally or intraperitoneally.

-

After a specified pre-treatment time (e.g., 60 minutes), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

Adjuvant-Induced Arthritis in Rats

Objective: To assess the in vivo chronic anti-inflammatory and anti-arthritic activity of a test compound.

Methodology:

-

Animals: Male Lewis or Wistar rats.

-

Inducing Agent: Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis.

-

Procedure:

-

Arthritis is induced by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.

-

Treatment with the test compound (e.g., Amtolmetin guacil) or vehicle is initiated on the day of adjuvant injection or after the onset of clinical signs of arthritis and continues for a specified period (e.g., 14-21 days).

-

Parameters assessed regularly include:

-

Paw volume of both hind paws.

-

Arthritic score (visual assessment of erythema and swelling of the joints on a scale of 0-4 per paw).

-

Body weight.

-

-

-

Data Analysis:

-

Changes in paw volume and arthritic scores are compared between treated and control groups.

-

At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

-

Measurement of Nitric Oxide Synthase (NOS) Induction

Objective: To determine the effect of a test compound on the expression and activity of inducible nitric oxide synthase (iNOS or NOS2) in gastric mucosal tissue.

Methodology:

-

Sample Preparation: Gastric mucosal homogenates are prepared from rats treated with the test compound (e.g., Amtolmetin guacil) or vehicle.

-

Western Blotting for iNOS Protein Expression:

-

Proteins from the homogenates are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is incubated with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

NOS Activity Assay (Griess Assay):

-

The activity of NOS is determined by measuring the conversion of L-arginine to L-citrulline and nitric oxide.

-

The amount of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent, which forms a colored azo dye.

-

The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with Amtolmetin guacil's anti-inflammatory action.

Signaling Pathways

Caption: Mechanism of Amtolmetin Guacil.

Experimental Workflows

References

- 1. Gastroprotective effects of amtolmetin guacyl: a new non-steroidal anti-inflammatory drug that activates inducible gastric nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A meta-analysis of the tolerability of amtolmetin guacil, a novel, effective nonsteroidal anti-inflammatory drug, compared with established agents - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Evaluation of efficacy and safety of long-term use of amtolmetin guacil in rheumatic diseases: results of a 9-month obs… [ouci.dntb.gov.ua]

- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Species difference in the in vitro and in vivo metabolism of amtolmetin guacil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldwidejournals.com [worldwidejournals.com]

- 9. JSM Central || Article Info [jsmcentral.org]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Determination of Amtolmetin Guacil and its Metabolites in Human Plasma

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug of tolmetin.[1][2] It exhibits anti-inflammatory, analgesic, and antipyretic properties with an improved gastrointestinal safety profile compared to traditional NSAIDs.[2][3] Upon oral administration, Amtolmetin guacil is hydrolyzed in the gastrointestinal tract and absorbed primarily as tolmetin-glycinamide (also referred to as MED5), which is then metabolized in the tissues to the active moiety, tolmetin.[1][2] Therefore, the quantitative analysis of Amtolmetin guacil and its primary active metabolites, tolmetin and tolmetin-glycinamide, in plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This document provides detailed protocols for two validated analytical methods for the quantitative determination of Amtolmetin guacil and its metabolites in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Metabolic Pathway of Amtolmetin Guacil

The metabolic conversion of Amtolmetin guacil to its active form, tolmetin, is a key aspect of its pharmacological action. Understanding this pathway is crucial for interpreting bioanalytical data.

Caption: Metabolic Pathway of Amtolmetin Guacil.

HPLC-UV Method for Quantification of Amtolmetin Guacil and its Metabolites

This method allows for the simultaneous determination of Amtolmetin guacil, tolmetin, and tolmetin-glycinamide in human plasma.

Experimental Protocol

A simple protein precipitation technique is employed for sample preparation, followed by chromatographic separation and UV detection.[1]

-

Amtolmetin guacil, Tolmetin sodium, and Tolmetin-glycinamide reference standards

-

Coumarin (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (Glacial)

-

Human plasma (drug-free)

-

Water (HPLC grade)

-

HPLC System: A system equipped with a pump, autosampler, and UV detector.

-

Column: C8 column.[1]

-

Mobile Phase: A mixture of acetonitrile, methanol, and 1% acetic acid.[1]

-

Detection Wavelength: 313 nm.[1]

-

Internal Standard (IS): Coumarin.[1]

-

Standard Stock Solutions: Prepare individual stock solutions of Amtolmetin guacil, tolmetin, and tolmetin-glycinamide in acetonitrile at a concentration of 1 mg/mL.[1]

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.25 to 20.0 µg/mL.[1]

-

Internal Standard Stock Solution: Prepare a stock solution of coumarin in acetonitrile at a concentration of 1 mg/mL.[1] A working solution of 100 µg/mL can be made by further dilution in the mobile phase.[1]

-

Calibration Standards in Plasma: Spike drug-free plasma with appropriate volumes of the working standard solutions to obtain calibration standards with concentrations ranging from 0.5 to 20.0 µg/mL for Amtolmetin guacil, tolmetin, and tolmetin-glycinamide.[1]

The sample preparation involves a protein precipitation method.[1]

Caption: HPLC-UV Sample Preparation Workflow.

Method Validation Data

The following table summarizes the validation parameters for the HPLC-UV method.

| Parameter | Amtolmetin Guacil | Tolmetin | Tolmetin-Glycinamide |

| Linearity Range | 0.5 - 20.0 µg/mL[1][4] | 0.5 - 20.0 µg/mL[1][4] | 0.5 - 20.0 µg/mL[1][4] |

| Intra-day Precision (%CV) | < 8.2%[1][4] | < 8.2%[1][4] | < 8.2%[1][4] |

| Inter-day Precision (%CV) | < 8.2%[1][4] | < 8.2%[1][4] | < 8.2%[1][4] |

| Retention Time (min) | 8.20 ± 0.2[1][4] | 5.3 ± 0.2[1][4] | 4.0 ± 0.2[1][4] |

| Internal Standard Retention Time (min) | \multicolumn{3}{c | }{4.9 ± 0.2 (Coumarin)[1][4]} |

LC-MS/MS Method for Quantification of Tolmetin and Tolmetin-Glycinamide (MED5)

For higher sensitivity and selectivity, an LC-MS/MS method has been developed and validated for the simultaneous estimation of the primary metabolites of Amtolmetin guacil: tolmetin (TMT) and tolmetin-glycinamide (MED5).[5]

Experimental Protocol

This method utilizes solid-phase extraction for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry.[5]

-

Tolmetin and MED5 reference standards

-

Mycophenolic acid (Internal Standard)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Column: X-Terra RP18.[5]

-

Mobile Phase: 0.2% Formic acid in acetonitrile (25:75, v/v).[5]

-

Flow Rate: 0.50 mL/min.[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Total Run Time: 2.5 min.[5]

The following multiple reaction monitoring (MRM) transitions are used for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tolmetin (TMT) | 258.1[5] | 119.0[5] |

| Tolmetin-Glycinamide (MED5) | 315.1[5] | 119.0[5] |

| Mycophenolic Acid (IS) | 321.2[5] | 207.0[5] |

A solid-phase extraction (SPE) process is used to extract the analytes and the internal standard from human plasma.[5]

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. Clinical relevance of pharmacokinetics and pharmacodynamics of Amtolmetin | Expert Opinion on the portal Medznat.ru, the latest materials. :- Medznat [medznat.com.ua]

- 4. omicsonline.org [omicsonline.org]

- 5. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Simultaneous Determination of Tolmetin and MED5 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction Tolmetin (TMT) is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] Its therapeutic effects are achieved primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins.[1][3][4] Amtolmetin guacil is a prodrug that is metabolized in vivo to tolmetin and another active metabolite, MED5.[5][6] A robust and sensitive bioanalytical method is crucial for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of these compounds.

This application note details a highly sensitive and rapid Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of tolmetin and MED5 in human plasma. The protocol has been validated according to FDA guidelines and is suitable for clinical pharmacokinetic studies.[5][6]

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) procedure is employed to isolate Tolmetin, MED5, and the internal standard (IS), Mycophenolic Acid, from human plasma.[5][6]

-

Initial Step: To a 100 µL aliquot of human plasma, add 50 µL of 5% orthophosphoric acid.

-

Internal Standard Spiking: Add the internal standard (Mycophenolic Acid) to the sample.

-

Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

-

SPE Cartridge Conditioning: Condition an Oasis HLB (1 mg, 30 cm) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analytes and the internal standard from the cartridge using 1 mL of an acetonitrile and 0.2% formic acid in water solution (80:20, v/v).

-

Final Step: The eluate is directly injected into the LC-MS/MS system for analysis.[6]

Liquid Chromatography

Chromatographic separation is achieved using a reverse-phase C18 column.

-

HPLC System: Agilent 1100 Series HPLC or equivalent

-

Mobile Phase: An isocratic mixture of 0.2% formic acid and acetonitrile (25:75, v/v)[5][6]

-

Column Temperature: Ambient

-

Injection Volume: 10 µL

Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The specific precursor-to-product ion transitions monitored are detailed in Table 1.[5][6]

Data Presentation

The method was validated for linearity, precision, and accuracy, demonstrating its reliability for bioanalytical applications.

Table 1: Mass Spectrometer MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Tolmetin (TMT) | 258.1 | 119.0 |

| MED5 | 315.1 | 119.0 |

| Mycophenolic Acid (IS) | 321.2 | 207.0 |

Data sourced from Hotha et al., 2010.[5][6]

Table 2: Method Validation Summary

| Parameter | Tolmetin (TMT) | MED5 |

|---|---|---|

| Linearity Range | 20 - 2000 ng/mL | 20 - 2000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 20 ng/mL | 20 ng/mL |

| Intra-day Precision (%CV) | 3.27 - 4.50% | 4.27 - 5.68% |

| Inter-day Precision (%CV) | 5.32 - 8.18% | 5.32 - 8.85% |

Data sourced from Hotha et al., 2010.[5][6]

Visualizations

Experimental Workflow

Caption: LC-MS/MS Experimental Workflow Diagram.

Tolmetin Signaling Pathway

Caption: Tolmetin's Mechanism of Action via COX Inhibition.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]

- 5. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Evaluation of Amtolmetin Guacil in Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of Amtolmetin Guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), in established animal models of arthritis. This document includes detailed experimental protocols and a summary of the available data to guide researchers in the preclinical assessment of this compound.

Introduction to Amtolmetin Guacil

Amtolmetin Guacil is a prodrug of tolmetin, an established NSAID.[1] As a prodrug, AMG is inactive until it is metabolized in the body to its active form, tolmetin.[2] This metabolic conversion is a key feature of AMG, contributing to its pharmacological profile. The primary mechanism of action of tolmetin is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Notably, AMG exhibits a degree of selectivity for COX-2 over COX-1, which is thought to contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]

A unique characteristic of Amtolmetin Guacil is its gastroprotective effect, which is attributed to the guacil moiety of the molecule. This component is believed to stimulate capsaicin receptors in the gastrointestinal tract, leading to the release of calcitonin gene-related peptide (CGRP) and subsequent production of nitric oxide (NO).[3] NO plays a crucial role in maintaining gastric mucosal integrity.[3]

Animal Models for Arthritis Research

Two of the most widely used and well-characterized animal models for the preclinical evaluation of anti-inflammatory and anti-arthritic drugs are the Carrageenan-Induced Paw Edema model in rats for acute inflammation and the Adjuvant-Induced Arthritis model in rats for chronic inflammation.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory drugs. The injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).

Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis. A single injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, induces a systemic inflammatory response that leads to arthritis in the peripheral joints.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema Protocol

Objective: To assess the acute anti-inflammatory activity of Amtolmetin Guacil.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Amtolmetin Guacil

-

Reference NSAID (e.g., Indomethacin, Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle Control

-

Amtolmetin Guacil (various doses)

-

Reference Drug (e.g., Indomethacin 10 mg/kg)

-

-

Drug Administration: Administer the vehicle, Amtolmetin Guacil, or the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Adjuvant-Induced Arthritis Protocol

Objective: To evaluate the chronic anti-inflammatory and anti-arthritic effects of Amtolmetin Guacil.

Materials:

-

Male Lewis or Wistar rats (180-220 g)

-

Amtolmetin Guacil

-

Reference Drug (e.g., Indomethacin, Methotrexate)

-

Vehicle

-

Freund's Complete Adjuvant (FCA)

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: As described above.

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.

-

Grouping and Drug Administration:

-

Prophylactic Model: Start drug administration on day 0 and continue daily for 21 or 28 days.

-

Therapeutic Model: Begin drug administration after the onset of clinical signs of arthritis (typically around day 10-14) and continue for a specified period.

-

Groups: Vehicle Control, Amtolmetin Guacil (various doses), Reference Drug.

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws at regular intervals (e.g., every 2-3 days) starting from day 0.

-

Arthritis Score: Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4), where 0 = no swelling or erythema, and 4 = severe swelling and erythema with joint deformity. The maximum possible score is 16.

-

Body Weight: Monitor the body weight of the animals regularly as an indicator of systemic inflammation and drug toxicity.

-

-

Data Analysis: Analyze the changes in paw volume, arthritis score, and body weight over time. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

Data Presentation

Table 1: Effect of Indomethacin on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.39 ± 0.04* | 54.1 |

*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes based on typical results.

Table 2: Effect of Indomethacin on Adjuvant-Induced Arthritis in Rats (Therapeutic Model)

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume (mL) on Day 21 (Mean ± SEM) | Arthritis Score on Day 21 (Mean ± SEM) |

| Vehicle Control | - | 2.5 ± 0.2 | 12.5 ± 1.1 |

| Indomethacin | 5 | 1.6 ± 0.15 | 7.8 ± 0.9 |

*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes based on typical results.[5]

Visualizations

Signaling Pathway of Amtolmetin Guacil

Caption: Mechanism of Action of Amtolmetin Guacil.

Experimental Workflow for Carrageenan-Induced Paw Edema

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Workflow for Adjuvant-Induced Arthritis

Caption: Workflow for Adjuvant-Induced Arthritis Model.

References

- 1. JSM Central || Article Info [jsmcentral.org]

- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpras.com [ijpras.com]

- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 5. brieflands.com [brieflands.com]

Application Notes & Protocols: A Stability-Indicating HPTLC Method for the Analysis of Amtolmetin Guacil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] A critical aspect of pharmaceutical quality control is the ability to accurately quantify the active pharmaceutical ingredient (API) and its potential degradation products that may form during manufacturing, storage, or under stress conditions. This underscores the necessity for validated stability-indicating analytical methods. High-Performance Thin-Layer Chromatography (HPTLC) offers a precise, specific, and accurate technique for this purpose.[2]

This document provides a detailed application note and protocol for a validated stability-indicating HPTLC method for the quantitative analysis of Amtolmetin guacil. The method is sensitive, selective, and capable of separating the parent drug from its degradation products formed under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines.[2][3][4]

Experimental Protocols

Materials and Reagents

-

Reference Standard: Amtolmetin guacil (pharmaceutical grade)

-

Solvents: Methanol (HPLC grade), Toluene (AR grade), Ethyl acetate (AR grade)

-

Forced Degradation Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.001 M), Hydrogen peroxide (30%)

-

Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm)

Instrumentation

-

HPTLC system equipped with:

-

Sample applicator (e.g., Linomat 5)

-

TLC scanner

-

Integration software

-

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Amtolmetin guacil and dissolve it in 100 mL of methanol.[3]

-

Working Standard Solutions (300-700 ng/µL): Prepare a series of dilutions from the standard stock solution using methanol to achieve concentrations in the range of 300 to 700 ng/µL.[2]

Chromatographic Conditions

-

Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates

-

Application: Apply 1 µL of the standard and sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.

-

Detection: Densitometric analysis in absorbance mode at 320 nm.[2][5]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[6]

-

Acid Hydrolysis: Mix the drug solution with 0.1 M hydrochloric acid and heat under reflux at 60°C for 2 hours.[3]

-

Alkaline Hydrolysis: Treat the drug solution with 0.001 M sodium hydroxide at room temperature for 15 minutes.[3]

-

Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide at room temperature for 48 hours. Subsequently, heat the solution in a boiling water bath for 10 minutes to remove excess hydrogen peroxide.[3]

-

Thermal Degradation: Expose the stock solution to dry heat.

-

Photochemical Degradation: Expose the stock solution to direct sunlight for 2 hours.[3]

After degradation, neutralize the acidic and basic solutions and dilute all samples with methanol to a suitable concentration for HPTLC analysis.

Data Presentation

Method Validation Summary

The HPTLC method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity.[2]

| Parameter | Result |

| Linearity Range | 300 - 700 ng/band[2] |

| Correlation Coefficient (r²) | 0.9945[3] |

| Repeatability (%RSD) | < 2% |

| Intermediate Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Limit of Detection (LOD) | Lower than the reporting threshold |

| Limit of Quantification (LOQ) | Sufficiently low for assay |

Forced Degradation Results

The stability-indicating nature of the method is demonstrated by its ability to resolve Amtolmetin guacil from its degradation products.

| Stress Condition | Amtolmetin guacil Rf | Degradation Product(s) Rf |

| Acid Hydrolysis | 0.52 | 0.37 (major), other minor peaks |

| Alkaline Hydrolysis | 0.52 | Multiple degradation peaks |

| Oxidative Degradation | 0.52 | Minor degradation peaks |

| Thermal Degradation | 0.52 | No significant degradation |

| Photochemical Degradation | 0.52 | Minor degradation peaks |

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Amtolmetin Guacil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective profile. The included protocols offer detailed methodologies for key experiments essential for the preclinical and clinical evaluation of AMG and its metabolites.

Section 1: Pharmacodynamic (PD) Profile & Mechanism of Action

Amtolmetin guacil exhibits a dual mechanism of action, distinguishing it from traditional NSAIDs. It functions as a prodrug, with its therapeutic effects derived from its active metabolite, tolmetin, combined with a direct gastroprotective effect from the parent molecule.

1.1 Anti-Inflammatory and Analgesic Effects

Upon absorption and metabolism, Amtolmetin guacil is converted to its active form, tolmetin.[1][2] Tolmetin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] By blocking these enzymes, tolmetin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] This inhibition of prostaglandin synthesis is the primary mechanism for its anti-inflammatory, analgesic, and antipyretic properties.[3]

Caption: Anti-inflammatory mechanism of Amtolmetin guacil via its active metabolite, tolmetin.

1.2 Gastroprotective Effects

Unlike many NSAIDs that are associated with gastrointestinal toxicity, Amtolmetin guacil possesses intrinsic gastroprotective properties. This is attributed to two primary actions of the intact prodrug molecule:

-

Capsaicin Receptor Stimulation: The vanillic moiety within the Amtolmetin guacil structure stimulates capsaicin (vanilloid) receptors in the gastrointestinal wall.[6][7][8] This activation is believed to trigger the release of protective mediators.

-

Nitric Oxide (NO) Release: Research suggests that Amtolmetin guacil induces the release of nitric oxide (NO) in the gastric mucosa.[1][7] NO is a key signaling molecule that enhances mucosal blood flow, promotes the secretion of protective mucus and bicarbonate, and reduces leukocyte adhesion, collectively safeguarding the gastric lining.[1]

This dual action results in the inhibition of gastric acid secretion and an up-regulation of gastric bicarbonate production, significantly reducing the risk of gastrointestinal complications often seen with other NSAIDs.[1][6]

Caption: Gastroprotective signaling pathway of intact Amtolmetin guacil.

Section 2: Pharmacokinetic (PK) Profile

The pharmacokinetic profile of Amtolmetin guacil is characterized by its behavior as a prodrug and notable species-dependent metabolism.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Amtolmetin guacil is absorbed after oral administration, with the highest concentration reached approximately 2 hours post-administration.[3] It is known to concentrate in the gastric wall.[3]

-

Metabolism: The metabolism of AMG shows significant differences between species.

-

In humans , AMG is rapidly converted in plasma and by liver microsomes into two main metabolites: MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid) and MED5 methyl ester, with only low levels of the active metabolite tolmetin being produced.[7][9]

-

In rats , AMG is more readily converted to tolmetin, making it the predominant metabolite along with MED5.[7][9]

-

-

Distribution: As with most NSAIDs, its active metabolite is highly bound to plasma proteins, limiting its distribution primarily to extracellular spaces.[10]

-

Excretion: Elimination is completed within 24 hours, primarily through urine (approximately 77% as glucuronide products) and to a lesser extent in feces (around 7.5%).[3][11]

Caption: Species-dependent metabolic pathways of Amtolmetin guacil.

2.2 Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for the active metabolites of Amtolmetin guacil following a single oral dose.

Table 1: Mean Pharmacokinetic Parameters of Metabolites after a Single 600 mg Oral Dose of Amtolmetin Guacil in Healthy Human Volunteers [11]

| Parameter | Tolmetin Glycinamide (TG) | Tolmetin (T) |

| Cmax (µg/mL) | 3.51 ± 1.15 | 8.35 ± 2.19 |

| Tmax (hr) | 1.17 ± 0.41 | 2.54 ± 0.89 |

| AUC₀-t (µg·hr/mL) | 6.13 ± 2.05 | 40.58 ± 11.21 |

| AUC₀-inf (µg·hr/mL) | 6.49 ± 2.14 | 43.19 ± 11.88 |

| t½ (hr) | 1.93 ± 0.69 | 3.12 ± 0.71 |

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Tolmetin (TMT) Following Amtolmetin Guacil Dosing in Male Wistar Rats [7]

| Parameter | Value |

| Cmax (µg/mL) | Data not specified |

| Tmax (hr) | Data not specified |

| AUC₀-t (ng/mL·h) | 162 ± (SD not specified) |

| t½ (hr) | Data not specified |

Section 3: Experimental Protocols

The following protocols provide standardized procedures for conducting key pharmacokinetic and pharmacodynamic studies on Amtolmetin guacil.

Protocol 1: In Vivo Pharmacokinetic Study (Rodent Model)

This protocol outlines a typical PK study in rats to determine the plasma concentration-time profile of Amtolmetin guacil and its metabolites.

1. Objective: To characterize the pharmacokinetic profile of Amtolmetin guacil and its primary metabolites (Tolmetin, MED5) in rats following oral administration.

2. Materials:

-

Wistar rats (male, 200-250g)

-

Amtolmetin guacil formulation (e.g., suspension in 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes or syringes with anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

3. Procedure:

-

Animal Acclimatization: Acclimatize animals for at least 7 days prior to the study with free access to standard chow and water.

-

Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

-

Dosing: Administer a single oral dose of the Amtolmetin guacil formulation via gavage. A typical dose might range from 10-50 mg/kg.

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma.

-

Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

-

Data Analysis: Analyze plasma samples using a validated bioanalytical method (see Protocol 2). Calculate key PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Caption: Workflow for an in vivo pharmacokinetic study in a rodent model.

Protocol 2: Bioanalytical Method for Plasma Sample Analysis (HPLC-UV)

This protocol is based on established methods for the simultaneous determination of Amtolmetin guacil and its metabolites in plasma.[12][13]

1. Objective: To quantify the concentrations of Amtolmetin guacil, tolmetin, and tolmetin glycinamide in plasma samples.

2. Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C8 analytical column (e.g., 250mm x 4.6mm, 5µm)

-

Acetonitrile and Methanol (HPLC grade)

-

Acetic Acid (AR grade)

-

Internal Standard (IS), e.g., Coumarin

-

Human or rat plasma

-

Vortex mixer and micro-centrifuge

3. Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and 1% acetic acid. The exact ratio should be optimized for separation (e.g., 40:30:30 v/v/v).

-

Standard and Sample Preparation:

-

Prepare stock solutions of Amtolmetin guacil, tolmetin, tolmetin glycinamide, and the internal standard in a suitable solvent (e.g., methanol).

-

Create calibration standards and quality control (QC) samples by spiking known concentrations into blank plasma.

-

For plasma samples, thaw and vortex.

-

-

Protein Precipitation: To 200 µL of plasma (standard, QC, or unknown sample), add 400 µL of acetonitrile containing the internal standard. Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Injection: Carefully transfer the clear supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) into the HPLC system.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

UV Detection Wavelength: 313 nm

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity (IC₅₀) of tolmetin (the active metabolite) against COX-1 and COX-2 enzymes.[14][15]

1. Objective: To measure the 50% inhibitory concentration (IC₅₀) of tolmetin for COX-1 and COX-2 isozymes.

2. Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Tolmetin (test inhibitor)

-

Reaction termination solution (e.g., 1 M HCl)

-

Prostaglandin E₂ (PGE₂) ELISA kit or LC-MS/MS system for detection

3. Procedure:

-

Reagent Preparation: Prepare solutions of the test inhibitor (tolmetin) at various concentrations in a suitable solvent (e.g., DMSO). Prepare solutions of enzyme, heme, and arachidonic acid in the reaction buffer.

-

Reaction Setup: In a microplate or microcentrifuge tubes, add the following in order:

-

Reaction Buffer

-

Heme solution

-

COX-1 or COX-2 enzyme solution

-

Test inhibitor solution (or vehicle for control)

-

-

Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Reaction Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the termination solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each reaction using a validated method, such as a competitive ELISA or LC-MS/MS.

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of tolmetin relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Caption: General workflow for an in vitro COX inhibition assay.

References

- 1. What is the mechanism of Amtolmetin Guacil? [synapse.patsnap.com]

- 2. What is Amtolmetin Guacil used for? [synapse.patsnap.com]

- 3. Amtolmetin guacil - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Amtolmetin Guacil | C24H24N2O5 | CID 65655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Species difference in the in vitro and in vivo metabolism of amtolmetin guacil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. worldwidejournals.com [worldwidejournals.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Amtolmetin Guacil Degradation Product Identification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amtolmetin guacil. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Amtolmetin guacil?

Amtolmetin guacil is a pro-drug that contains both an amide and an ester linkage, making it susceptible to hydrolysis.[1][2] The primary degradation pathway involves the cleavage of these bonds to yield its active metabolites: Tolmetin, Tolmetin Glycinamide (also referred to as MED5), and Guaiacol.

Q2: Under what conditions does Amtolmetin guacil degrade?

Forced degradation studies have shown that Amtolmetin guacil degrades under various stress conditions, including:

-

Hydrolysis (acidic, basic, and neutral): The ester and amide bonds are susceptible to cleavage.

-

Photolysis: Exposure to light can induce degradation.

-

Oxidation: There are conflicting reports on the extent of oxidative degradation. One study indicates considerable degradation under oxidative stress, while another suggests it is quite stable.[3] This discrepancy should be considered during analysis.

-

Thermal Stress: Elevated temperatures can lead to degradation.

Q3: What analytical techniques are most suitable for identifying and quantifying Amtolmetin guacil and its degradation products?